molecular formula C10H11ClN2O B8607773 4-(3-Chloropyrazin-2-yl)cyclohexanone CAS No. 1227068-81-6

4-(3-Chloropyrazin-2-yl)cyclohexanone

Cat. No. B8607773
Key on ui cas rn: 1227068-81-6
M. Wt: 210.66 g/mol
InChI Key: SLRPRMMGLOYTDT-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

2-Chloro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazine (0.29 g, 1.14 mmol) was dissolved in acetone (8 mL) and 1M aqueous hydrochloric acid (1.0 mL, 1.0 mmol) was heated to 50° C. for 4 h, then cooled to RT. The acetone was removed under vacuum and the solution was then diluted with EtOAc. This mixture was transferred to a reparatory funnel and washed with sat. aqueous sodium bicarbonate (1×), brine (1×), dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting oil was purified by silica gel chromatography to give 4-(3-chloropyrazin-2-yl)cyclohexanone.
Name
2-Chloro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazine
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[N:6][CH:5]=[CH:4][N:3]=1.Cl>CC(C)=O>[Cl:1][C:2]1[C:7]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
2-Chloro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazine
Quantity
0.29 g
Type
reactant
Smiles
ClC1=NC=CN=C1C1CCC2(OCCO2)CC1
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed under vacuum
ADDITION
Type
ADDITION
Details
the solution was then diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
This mixture was transferred to a reparatory funnel
WASH
Type
WASH
Details
washed with sat. aqueous sodium bicarbonate (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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